2-Bromo-4-iodo-N,N-dimethylbenzamide
Overview
Description
2-Bromo-4-iodo-N,N-dimethylbenzamide is a synthetic compound belonging to the class of benzamides. Its molecular formula is C~9~H~9~BrINO , and its molecular weight is approximately 353.98 g/mol . The compound is characterized by its colorless to yellow appearance in either liquid or solid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two substituents: a bromine atom (Br) at position 2 and an iodine atom (I) at position 4. The N,N-dimethyl group is attached to the amide nitrogen. The compound’s 3D structure can be visualized using computational tools .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Use in Synthesis of Imaging Agents
2-Bromo-4-iodo-N,N-dimethylbenzamide has been explored in the synthesis of analogs for serotonin transporter imaging agents. For instance, N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, was synthesized using a precursor derived from a reaction involving 2,5-dibromonitrobenzene and 2-thio-N,N-dimethylbenzamide, showcasing the potential of this compound derivatives in medical imaging applications (Shiue, Fang, & Shiue, 2003).
2. Role in Molecular Tapes Formation
Research has shown that this compound and its derivatives can be involved in the formation of molecular tapes, mediated by hydrogen and halogen bonds. This has implications in crystal engineering, where the structural interplay of hydrogen bonding and halogen bonding is of significant interest (Saha, Nangia, & Jaskólski, 2005).
3. Catalysis in Organic Synthesis
The compound has been studied in the context of catalysis, particularly in reactions involving organoselenium and DMAP co-catalysis. It has been used in the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, illustrating its role in facilitating specific organic reactions (Verma et al., 2016).
4. In the Synthesis of Halogenated Compounds
This compound is also relevant in the synthesis of various halogenated compounds. Studies have demonstrated its use in the preparation of mixed halogenated substances, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, contributing to the field of synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).
5. Exploration in Nuclear Magnetic Resonance Studies
The derivatives of this compound have been subjects of nuclear magnetic resonance (NMR) studies. These studies focus on understanding the barriers to rotation about the CN bond in substituted N,N-dimethylbenzamides, providing insights into molecular dynamics and interactions (Jackman, Kavanagh, & Haddon, 1969).
6. Application in Halogen-Bonded Dimers
Research has indicated the potential of this compound in the formation of self-complementary halogen-bonded dimers. This is particularly relevant in the field of crystal growth and design, where understanding the formation of such dimers is crucial (Oburn, Bowling, & Bosch, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-iodo-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLNAQDYQCKMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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